6-(Acetylhydrazino)-1,2,3,4-tetrahydro-1,3-dimethylpyrimidine-2,4-dione
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Overview
Description
6-(Acetylhydrazino)-1,2,3,4-tetrahydro-1,3-dimethylpyrimidine-2,4-dione is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound features a pyrimidine ring, which is a common scaffold in many biologically active molecules. The presence of the acetylhydrazino group adds to its reactivity and potential for forming derivatives with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetylhydrazino)-1,2,3,4-tetrahydro-1,3-dimethylpyrimidine-2,4-dione typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between urea and an appropriate β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Acetylhydrazino Group: The acetylhydrazino group can be introduced by reacting the pyrimidine derivative with acetylhydrazine in the presence of a suitable catalyst, such as acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(Acetylhydrazino)-1,2,3,4-tetrahydro-1,3-dimethylpyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(Acetylhydrazino)-1,2,3,4-tetrahydro-1,3-dimethylpyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.
Biology: The compound can be employed in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Pharmaceuticals: It may serve as an intermediate in the production of pharmaceutical compounds with therapeutic properties.
Industry: The compound can be utilized in the synthesis of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 6-(Acetylhydrazino)-1,2,3,4-tetrahydro-1,3-dimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylhydrazino group can form hydrogen bonds or covalent bonds with active sites, leading to inhibition or modulation of the target’s activity. The pyrimidine ring may also participate in π-π stacking interactions or other non-covalent interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
6-(Hydrazino)-1,2,3,4-tetrahydro-1,3-dimethylpyrimidine-2,4-dione: Lacks the acetyl group, which may result in different reactivity and biological activity.
6-(Acetylamino)-1,2,3,4-tetrahydro-1,3-dimethylpyrimidine-2,4-dione:
Uniqueness
The presence of the acetylhydrazino group in 6-(Acetylhydrazino)-1,2,3,4-tetrahydro-1,3-dimethylpyrimidine-2,4-dione distinguishes it from other similar compounds. This functional group enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological activities. Additionally, the combination of the pyrimidine ring and the acetylhydrazino group provides a unique scaffold for the development of novel compounds with potential therapeutic applications.
Properties
Molecular Formula |
C8H12N4O3 |
---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
N'-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetohydrazide |
InChI |
InChI=1S/C8H12N4O3/c1-5(13)9-10-6-4-7(14)12(3)8(15)11(6)2/h4,10H,1-3H3,(H,9,13) |
InChI Key |
RQHSAPASURITDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC1=CC(=O)N(C(=O)N1C)C |
Origin of Product |
United States |
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